molecular formula C11H22ClN3O3 B2374854 Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride CAS No. 2243508-39-4

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride

Cat. No.: B2374854
CAS No.: 2243508-39-4
M. Wt: 279.77
InChI Key: NAGNPUBLWHOZBE-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a carbamoyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate typically involves the protection of the amine group in piperidine using a tert-butoxycarbonyl (Boc) protecting group. The general synthetic route includes:

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or substrate in enzymatic assays.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, it is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(piperidin-4-yl)carbamate: Similar structure but lacks the carbamoyl group.

    Tert-butyl N-(4-methylpiperidin-4-yl)carbamate: Contains a methyl group instead of a carbamoyl group.

    Tert-butyl N-(4-hydroxypiperidin-4-yl)carbamate: Contains a hydroxyl group instead of a carbamoyl group.

Uniqueness

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate is unique due to the presence of both the carbamoyl and carbamate groups, which provide distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH/c1-10(2,3)17-9(16)14-11(8(12)15)4-6-13-7-5-11;/h13H,4-7H2,1-3H3,(H2,12,15)(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGNPUBLWHOZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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